molecular formula C18H27AlO9 B100355 Tris(ethylacetoacetato)aluminium CAS No. 15306-17-9

Tris(ethylacetoacetato)aluminium

Cat. No.: B100355
CAS No.: 15306-17-9
M. Wt: 414.4 g/mol
InChI Key: KRLVWNDMJCGFDN-UHFFFAOYSA-N
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Description

Tris(ethylacetoacetato)aluminium, also known as aluminium tris(ethyl acetoacetate), is a coordination compound with the molecular formula C18H27AlO9. This compound is characterized by the presence of three ethyl acetoacetate ligands coordinated to an aluminium center. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(ethylacetoacetato)aluminium can be synthesized through the reaction of aluminium sec-butoxide with ethyl acetoacetate. The process involves the substitution of alkoxy groups in aluminium sec-butoxide by the enolate anion of ethyl acetoacetate, forming a chelate complex. The reaction typically occurs under controlled conditions to prevent hydrolysis and precipitation of aluminium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar principles but on a larger scale. The reaction is carried out in a solvent medium, often under inert atmosphere to avoid contamination and ensure high purity of the final product. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Tris(ethylacetoacetato)aluminium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve other chelating agents or ligands.

    Hydrolysis: Requires water or aqueous solutions.

    Thermal Decomposition: Conducted at elevated temperatures.

Major Products Formed:

Scientific Research Applications

Tris(ethylacetoacetato)aluminium is utilized in various scientific research fields, including:

Comparison with Similar Compounds

    Aluminium tris(acetylacetonate): Similar in structure but with acetylacetonate ligands instead of ethyl acetoacetate.

    Aluminium tris(2,4-pentanedionate): Another related compound with different ligands.

Uniqueness: Tris(ethylacetoacetato)aluminium is unique due to the presence of ethyl acetoacetate ligands, which provide distinct chemical properties such as enhanced solubility and reactivity compared to other aluminium chelates. This makes it particularly useful in applications requiring specific ligand interactions and stability .

Biological Activity

Tris(ethylacetoacetato)aluminium (TEAA) is an organometallic compound that has garnered attention for its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of TEAA, including its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

TEAA is characterized by the presence of aluminium coordinated with three ethyl acetoacetate ligands. Its chemical formula is Al C5H8O3 3\text{Al C}_5\text{H}_8\text{O}_3\text{ }_3, and it typically appears as a pale yellow solid. The compound exhibits solubility in organic solvents such as toluene and ethyl acetate but is insoluble in water, which influences its biological interactions.

Target Interactions : TEAA interacts with various biomolecules through coordination bonds, where the aluminium center plays a crucial role in binding to proteins and nucleic acids. This interaction can influence enzyme activity and gene expression.

Biochemical Pathways : As an organometallic compound, TEAA may affect several biochemical pathways, including:

  • Antioxidant Activity : TEAA has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Enzyme Modulation : It can act as a cofactor or inhibitor for various enzymes, thereby influencing metabolic processes.

Pharmacokinetics

TEAA's pharmacokinetic profile indicates that it is absorbed through the gastrointestinal tract when administered orally. Its solubility in organic solvents facilitates its uptake in biological systems. However, due to its insolubility in water, its distribution may be limited to specific tissues where it can exert its biological effects.

Antimicrobial Properties

Research has indicated that TEAA exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

TEAA has been evaluated for cytotoxic effects on various cancer cell lines. A study reported that TEAA induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study: Microencapsulation for Drug Delivery

A notable application of TEAA is in the development of microencapsulated drug delivery systems. Research demonstrated that microencapsulation of TEAA enhances its stability and controlled release properties, making it suitable for therapeutic applications. The study highlighted:

  • Encapsulation Efficiency : Over 90% efficiency was achieved during the microencapsulation process.
  • Release Profile : The release of TEAA from microcapsules was sustained over several hours, indicating potential for prolonged therapeutic effects.

Table 1: Summary of Biological Activities of this compound

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria,
CytotoxicityInduces apoptosis in MCF-7 cells ,
Drug Delivery SystemsHigh encapsulation efficiency; sustained release ,

Properties

CAS No.

15306-17-9

Molecular Formula

C18H27AlO9

Molecular Weight

414.4 g/mol

IUPAC Name

aluminum;ethyl 3-oxobutanoate

InChI

InChI=1S/3C6H9O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*4H,3H2,1-2H3;/q3*-1;+3

InChI Key

KRLVWNDMJCGFDN-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Al]

Canonical SMILES

CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.[Al+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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